![molecular formula C8H7ClN2O B1492679 4-(chloromethyl)-3-(furan-2-yl)-1H-pyrazole CAS No. 2091713-90-3](/img/structure/B1492679.png)
4-(chloromethyl)-3-(furan-2-yl)-1H-pyrazole
Overview
Description
“4-(chloromethyl)-3-(furan-2-yl)-1H-pyrazole” is a complex organic compound that contains a pyrazole ring, a furan ring, and a chloromethyl group. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms. Furan is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a furan ring, and a chloromethyl group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrazole ring, the furan ring, and the chloromethyl group. These groups could potentially undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. These properties could include its melting point, boiling point, solubility, and others .Scientific Research Applications
Microwave Assisted Synthesis and Biological Evaluation
Research has developed novel pyrazoline derivatives for potential anti-inflammatory and antibacterial applications. These derivatives, synthesized through microwave-assisted methods, exhibit high yields and environmental friendliness. Some compounds demonstrated significant in vivo anti-inflammatory activity and potent antibacterial effects, suggesting their potential as templates for anti-inflammatory drugs (Ravula et al., 2016).
Antioxidant Agents
Another study focused on synthesizing novel chalcone derivatives as antioxidants. These compounds were evaluated for in vitro antioxidant activity, showing promising results. The research underscores the potential of these derivatives in antioxidant applications, backed by ADMET, QSAR, and bioactivity studies (Prabakaran et al., 2021).
Thermal Behavior Analysis
The thermal decomposition kinetics and mechanisms of a specific pyrazole compound were studied, revealing insights into its stability and thermal safety. Such analyses are crucial for evaluating the practical applications of pyrazole-based compounds in various industries (Wang et al., 2012).
Schiff Bases with Antimicrobial Activity
Research on chitosan Schiff bases incorporating pyrazole derivatives has shown promising antimicrobial activities. These findings suggest applications in developing new antimicrobial agents, highlighting the versatile utility of pyrazole derivatives (Hamed et al., 2020).
Catalytic Synthesis and Molecular Modeling
A study on the catalytic synthesis and molecular modeling of chalcone derivatives aimed at producing highly potent antioxidant agents showcases the chemical versatility and potential health benefits of these compounds. This research contributes to the understanding of their mechanisms of action and potential therapeutic applications (Prabakaran et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-5-(furan-2-yl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHXWSAVHXAXOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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